Daphylloside
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including cyclizations, redox manipulations, and stereocontrolled reactions. For example, the total synthesis of Daphniphyllum alkaloids, such as (-)-daphlongamine H, showcases a complexity-building Mannich reaction and highly diastereoselective hydrogenation, among other steps (Hugelshofer, Palani, & Sarpong, 2019). These synthetic strategies highlight the intricate processes involved in constructing complex molecular architectures.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of chemical compounds. Techniques such as X-ray crystallography and NMR spectroscopy are often employed. For instance, studies on porphyrins reveal detailed insights into their coordination spheres, optical and electrochemical properties, and aromaticities, facilitated by structural analysis (Matano et al., 2012). Such analyses are pivotal in designing compounds with desired functions.
Chemical Reactions and Properties
Chemical properties of organic compounds are influenced by their functional groups and molecular structure. Porphyrins, for example, exhibit unique reactions due to their macrocyclic structure, including coordination with metals and electron transfer capabilities. The synthesis and study of porphyrinic cages demonstrate the ability to engineer structures with specific reactivities and binding properties (Taesch et al., 2012).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting points, and crystallinity, are determined by molecular interactions and structural characteristics. Porphyrins, due to their extended π-systems, have distinctive optical properties, including absorption and fluorescence, which are subjects of extensive research for their applications in materials science (Senge et al., 2007).
Chemical Properties Analysis
Chemical properties, such as reactivity towards specific reagents, stability under various conditions, and catalytic activity, are essential for the application of organic compounds. The chemical reactivity of porphyrins is particularly noteworthy, as it can be tailored through metal coordination, leading to a wide range of applications from catalysis to medicinal chemistry (Beletskaya et al., 2009).
Scientific Research Applications
Endoplasmic Reticulum Stress Modulation : Daphylloside, isolated from the methanol extract of Morinda tomentosa leaves, showed effects on endoplasmic reticulum stress in XBP1-eGFP-transfected 293 T cells. It was suggested as a potential new regulator for ER stress (Vu Thi Huong Giang et al., 2015).
Chemical Constituents of Plants : Daphylloside was identified as one of the chemical constituents in various plants, such as Borreria verticillata and Pittosporum glabratum. These studies focused on elucidating the chemical structures of compounds in these plants (D. Sainty et al., 1981); (Tian-Tian Nie et al., 2011).
Iridoid Glucoside Dimer and Non-Glycosidic Iridoid : In a study focusing on the leaves of Lasianthus wallichii, daphylloside was identified among several known compounds. This research contributed to understanding the variety of compounds present in this plant (Y. Takeda et al., 2002).
Studies on Monoterpene Glucosides : Research exploring the artefacts formed during extraction of asperuloside and paederoside indicated the formation of daphylloside under certain conditions, highlighting its role in the context of chemical transformations and stability (H. Inouye et al., 1969).
Iridoids from Galium mollugo : Daphylloside was also isolated from Galium mollugo along with other iridoids. This work added to the understanding of the chemical diversity of this species (S. Uesato et al., 1984).
Safety And Hazards
properties
IUPAC Name |
methyl (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12/c1-7(21)28-5-8-3-10(22)13-9(17(26)27-2)6-29-18(12(8)13)31-19-16(25)15(24)14(23)11(4-20)30-19/h3,6,10-16,18-20,22-25H,4-5H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOBQIMODQOGKQ-HOZAMIDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Daphylloside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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